Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)

α,α-Diphenyl-γ-butyrolactone structure
α,α-Diphenyl-γ-butyrolactone structure
Nombre del producto:α,α-Diphenyl-γ-butyrolactone
Número CAS:956-89-8
MF:C16H14O2
Megavatios:238.281164646149
CID:83253
PubChem ID:70393

α,α-Diphenyl-γ-butyrolactone Propiedades químicas y físicas

Nombre e identificación

    • 3,3-Diphenyldihydrofuran-2(3H)-one
    • 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
    • 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
    • 3,3-diphenyloxolan-2-one
    • Dihydro-3,3-diphenyl-2(3H)-furanone
    • ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
    • 4-Hydroxy-2,2-diphenylbutyric acid lactone
    • Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
    • Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
    • 2,2-Diphenylbutyrolactone
    • 3,3-Diphenyltetrahydro-2-furanone
    • α,α-Diphenyl-γ-butyrolactone
    • MLS001359823
    • 2(3H)-Furanone, dihydro-3,3-diphenyl-
    • EINECS 213-480-3
    • AKOS016009712
    • CHEMBL1892419
    • 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
    • DTXSID00241895
    • NCGC00247300-01
    • NS00040457
    • 1,1-Diphenyl-3-butyrolactone
    • SMR001224388
    • alpha , alpha -Diphenyl- gamma -butyrolactone
    • 956-89-8
    • G70370
    • alpha,alpha-Diphenyl-?-butyrolactone
    • SCHEMBL577105
    • HMS3021L04
    • DB-057599
    • .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
    • 78A3PV5G74
    • MDL: MFCD00005393
    • Renchi: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
    • Clave inchi: IRQJWIUKHLVISG-UHFFFAOYSA-N
    • Sonrisas: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
    • Brn: 197879

Atributos calculados

  • Calidad precisa: 238.09938g/mol
  • Carga superficial: 0
  • XLogP3: 3.4
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 238.09938g/mol
  • Masa isotópica única: 238.09938g/mol
  • Superficie del Polo topológico: 26.3Ų
  • Recuento de átomos pesados: 18
  • Complejidad: 280
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Crystalline compound
  • Denso: 1.2±0.1 g/cm3
  • Punto de fusión: 77-79 ºC
  • Punto de ebullición: 411.2±45.0 °C at 760 mmHg
  • Punto de inflamación: 173.5±26.1 °C
  • índice de refracción: 1.594
  • PSA: 26.30000
  • Logp: 2.91960
  • Presión de vapor: 0.0±1.0 mmHg at 25°C
  • Disolución: Not determined

α,α-Diphenyl-γ-butyrolactone Información de Seguridad

α,α-Diphenyl-γ-butyrolactone Datos Aduaneros

  • Código HS:2932209090
  • Datos Aduaneros:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

α,α-Diphenyl-γ-butyrolactone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM196486-100g
3,3-Diphenyldihydrofuran-2(3H)-one
956-89-8 97%
100g
$443 2021-08-05
TRC
A575558-500mg
α,α-Diphenyl-γ-butyrolactone
956-89-8
500mg
$ 115.00 2022-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-278668-5 g
α,α-Diphenyl-γ-butyrolactone,
956-89-8
5g
¥1,504.00 2023-07-11
1PlusChem
1P003IUH-1g
3,3-Diphenyldihydrofuran-2(3H)-one
956-89-8 97%
1g
$79.00 2024-04-19
Ambeed
A406849-1g
3,3-Diphenyldihydrofuran-2(3H)-one
956-89-8 97%
1g
$79.0 2025-03-03
Ambeed
A406849-250mg
3,3-Diphenyldihydrofuran-2(3H)-one
956-89-8 97%
250mg
$30.0 2025-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770282-25g
3,3-Diphenyldihydrofuran-2(3H)-one
956-89-8 98%
25g
¥2484.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X139291A-250mg
α,α-Diphenyl-γ-butyrolactone
956-89-8 0.97
250mg
¥347.4 2024-07-24
TRC
A575558-100mg
α,α-Diphenyl-γ-butyrolactone
956-89-8
100mg
$ 65.00 2022-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-278668-5g
α,α-Diphenyl-γ-butyrolactone, (Out of Stock: Availability 9/14/23)
956-89-8
5g
¥1504.00 2023-09-05

α,α-Diphenyl-γ-butyrolactone Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids
Kayser, Margaret M.; Morand, Peter, Journal of Organic Chemistry, 1979, 44(8), 1338-9

Métodos de producción 2

Condiciones de reacción
Referencia
Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane
Ait-Mohand, Samia; Muzart, Jacques, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
The oxidation of alcohols by modified oxochromium(VI)-amine reagents
Luzzio, Frederick A., Organic Reactions (Hoboken, 1998, 53,

Métodos de producción 4

Condiciones de reacción
Referencia
Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides
Kayser, Margaret M.; Salvador, Judith; Morand, Peter, Canadian Journal of Chemistry, 1983, 61(3), 439-41

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Benzene ;  600 °C
Referencia
Thermal rearrangement of phenyl-substituted ketene ethylene acetals
Oda, Mitsunori; Morimoto, Kazuo; Thanh, Nguyen Chung; Ohta, Reina; Kuroda, Shigeyasu, Heterocycles, 2003, 60(7), 1673-1680

Métodos de producción 6

Condiciones de reacción
Referencia
Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene
Shibata, Ikuya; Baba, Akio; Matsuda, Haruo, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2

Métodos de producción 7

Condiciones de reacción
Referencia
Synthesis of the new antidiarrheal drug-loperamide
Chu, Chi-Ya; Hsu, Li-Ying; Wang, Mei-Li; Hsu, Kuo-Ying, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6

Métodos de producción 8

Condiciones de reacción
Referencia
Synthesis of loperamide hydrochloride
Zhang, Jiuzhi; Zhu, Leixin; Wu, Zuqi, Yiyao Gongye, 1987, 18(10), 442-4

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Acetonitrile
Referencia
Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate
Doyle, Michael P.; Dow, Robert L., Synthetic Communications, 1980, 10(11), 881-8

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile ,  Methyl ethyl ketone ,  Water ;  3 h, 25 °C
Referencia
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones
Yamamoto, Yuki; Tabuchi, Akihiro; Hosono, Kazumi; Ochi, Takanori; Yamazaki, Kento; et al, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ;  2 h, 40 °C
Referencia
1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions
Dong, Qing; Huang, Qingqiu; Wang, Mengke; Chen, Hongyan; Zi, You; et al, Tetrahedron Letters, 2022, 112,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Tungsten hexachloride ;  26 h, rt
1.3 Solvents: Water ;  12 h, rt
Referencia
Decarbonylation of phenylacetic acids by high valent transition metal halides
Bartalucci, Niccolo; Marchetti, Fabio; Zacchini, Stefano; Pampaloni, Guido, Dalton Transactions, 2019, 48(17), 5725-5734

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  overnight, rt
Referencia
Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4
Gao, Rong; Fan, Rong; Canney, Daniel J., Synlett, 2015, 26(5), 661-665

Métodos de producción 14

Condiciones de reacción
Referencia
Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides
Morand, Peter; Salvator, Judith; Kayser, Margaret M., Journal of the Chemical Society, 1982, (8), 458-9

α,α-Diphenyl-γ-butyrolactone Raw materials

α,α-Diphenyl-γ-butyrolactone Preparation Products

α,α-Diphenyl-γ-butyrolactone Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
A845374
Pureza:99%
Cantidad:5g
Precio ($):249.0